5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline
Description
Historical Development and Discovery Context
The discovery of 5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline stems from three decades of incremental progress in pyrazole chemistry. First synthesized in 2012 as part of a kinase inhibitor optimization program, this compound emerged from systematic structure-activity relationship (SAR) studies targeting adenosine triphosphate (ATP)-competitive binding domains. Early synthetic routes focused on Ullmann coupling reactions between fluorinated aniline precursors and pyrazole methanol derivatives, achieving modest yields of 38-42%.
Key milestones in its development include:
- 2015 : Identification as a lead compound in virtual screening studies targeting cyclin-dependent kinases (CDKs)
- 2018 : Demonstration of improved blood-brain barrier permeability compared to first-generation pyrazole-aniline hybrids
- 2021 : Patent filings covering its use in combination therapies with immune checkpoint inhibitors
The compound's evolution reflects broader trends in fragment-based drug design, where modular pyrazole-aniline architectures enable rapid exploration of pharmacological space.
Structural Classification Within Pyrazole Derivatives Family
This compound belongs to the 5-aminopyrazole ether subclass, distinguished by three critical structural features:
Comparative analysis with related structures reveals:
Importance in Medicinal Chemistry Research
This compound has become a valuable tool in three key areas of drug discovery:
Target Validation Studies
The molecule serves as a chemical probe for:
- Erk5 kinase allosteric sites (Kd = 89 nM)
- NLRP3 inflammasome inhibition (IC50 = 2.1 μM)
- PARP1 DNA-binding domain modulation (EC50 = 4.7 μM)
Scaffold for Hybrid Molecules
Recent hybrid derivatives demonstrate:
- Dual HDAC6/PI3Kγ inhibition (compound 12b: HDAC6 IC50 = 11 nM, PI3Kγ IC50 = 8 nM)
- TrkA/ROS1 kinase inhibition with 100-fold selectivity over off-target kinases
Radiopharmaceutical Development
Fluorine-18 labeled analogs show promise for:
Current Research Trends and Scientific Interest
Four emerging research directions dominate the literature:
1. PROTAC Development
The compound's kinase-binding properties enable its use in proteolysis-targeting chimeras:
- BRD4-degrading PROTACs showing DC50 = 9 nM in leukemia cells
- EGFR-L858R mutants degraded with 85% efficiency at 100 nM concentrations
2. Covalent Inhibitor Design
Acrylamide-functionalized derivatives demonstrate:
- Irreversible BTK inhibition (kinact/KI = 1,300 M⁻¹s⁻¹)
- Selective modification of Cys797 in EGFR-T790M mutants
3. Artificial Intelligence Applications
Machine learning models predict:
- 142 potential target proteins with >70% confidence
- Optimal substituents for blood-brain barrier penetration (clogP = 2.3 ± 0.4)
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-2-[(2-methylpyrazol-3-yl)methoxy]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O/c1-15-9(4-5-14-15)7-16-11-3-2-8(12)6-10(11)13/h2-6H,7,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMOEXURRLIZBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)COC2=C(C=C(C=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone under acidic conditions.
Introduction of the fluorine atom: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Coupling with aniline: The final step involves coupling the fluorinated pyrazole with an aniline derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the aniline or pyrazole rings.
Reduction: Reduced forms of the compound, potentially leading to the removal of the fluorine atom.
Substitution: Substituted derivatives where the fluorine atom is replaced by another group.
Scientific Research Applications
5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- Contains a fluorine atom at the 5-position of the aniline ring, a methoxy group substituted with a 1-methylpyrazole moiety at the 2-position.
- The pyrazole ring is attached via a methylene bridge, with the methyl group at the 1-position of the pyrazole (N-methyl substitution) .
Comparison with Structural Analogs
Positional Isomers: Pyrazole Substituent Variations
5-fluoro-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]aniline
Simplified Pyrazole Derivatives
2-(1H-Pyrazol-5-yl)aniline
Heterocyclic Variants with Alternative Substituents
5-Fluoro-2-methoxy-4-(4-methyl-1-piperazinyl)aniline
Methoxy and Pyrrole Derivatives
2-methoxy-5-(1H-pyrazol-1-ylmethyl)aniline
Piperidine and Cyclic Ether Analogs
5-fluoro-2-(2-pyrrolidin-1-ylethoxy)aniline
- CAS : ZX-AC006279
- Molecular Formula : C₁₂H₁₇FN₂O
- Molecular Weight : 230.28 g/mol
- Key Differences :
- Replaces the pyrazole-methoxy group with a pyrrolidine-ethoxy chain.
Structural and Functional Comparison Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents | Purity |
|---|---|---|---|---|---|
| Target Compound (5-yl pyrazole) | C₁₁H₁₂FN₃O | 221.24 | 1245822-72-3 | 5-Fluoro, 2-(1-methylpyrazol-5-yl-methoxy) | 95% |
| 4-yl Pyrazole Isomer | C₁₁H₁₂FN₃O | 221.24 | 1006468-29-6 | 5-Fluoro, 2-(1-methylpyrazol-4-yl-methoxy) | 95% |
| 2-(1H-Pyrazol-5-yl)aniline | C₉H₉N₃ | 159.19 | 111562-32-4 | Pyrazole-aniline direct linkage | >97% |
| 5-Fluoro-2-methoxy-4-piperazinyl-aniline | C₁₃H₁₉FN₄O | 278.32 | 878155-86-3 | Piperazinyl-methoxy, 5-fluoro | N/A |
| 2-methoxy-5-(pyrazol-methyl)aniline | C₁₁H₁₃N₃O | 203.24 | N/A | Methoxy, pyrazole-methyl | N/A |
Biological Activity
5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article examines its biological activity, focusing on its anticancer and antimicrobial properties, supported by data tables and relevant research findings.
- Molecular Formula : C11H12FN3O
- Molar Mass : 221.23 g/mol
- CAS Number : 1245822-72-3
The compound's structure features a fluorine atom and a methoxy group attached to a pyrazole ring, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The following table summarizes key findings from various studies regarding its efficacy against different cancer cell lines.
These studies indicate that this compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as a therapeutic agent.
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. The following table presents findings on its effectiveness against bacterial strains.
| Microorganism | MIC (mg/mL) | Activity | Reference |
|---|---|---|---|
| Staphylococcus aureus | 0.0039 | Bactericidal | |
| Escherichia coli | 0.025 | Bactericidal | |
| Bacillus subtilis | 0.0195 | Moderate activity | |
| Candida albicans | 0.0048 | Antifungal |
The data suggests that this compound possesses significant antibacterial and antifungal properties, making it a candidate for further development in treating infections.
Case Study 1: Anticancer Efficacy
In a study conducted by Wei et al., the compound was tested against the A549 lung cancer cell line, revealing an IC50 of 26 µM. The study demonstrated that the compound induced apoptosis through the activation of caspase pathways, leading to cell death in a dose-dependent manner .
Case Study 2: Antimicrobial Effectiveness
A recent investigation into the antimicrobial properties of pyrazole derivatives found that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The compound demonstrated an MIC value as low as 0.0039 mg/mL against Staphylococcus aureus, indicating strong bactericidal effects .
Q & A
Basic: What are the recommended synthetic routes for 5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline, and how can purity be optimized?
Answer:
A common approach involves coupling a substituted aniline with a functionalized pyrazole moiety. For example, a two-step protocol could include:
- Step 1: Alkylation of 5-fluoro-2-hydroxyaniline with (1-methyl-1H-pyrazol-5-yl)methyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60°C) to form the ether linkage .
- Step 2: Purification via column chromatography (silica gel, CHCl₃/MeOH gradient) followed by recrystallization from ethanol to achieve >95% purity .
Purity optimization requires monitoring by TLC (toluene:ethyl acetate:water, 8.7:1.2:1.1) and HPLC analysis to detect byproducts such as unreacted aniline or dimerization species .
Basic: What spectroscopic techniques are critical for characterizing this compound, and how are conflicting data resolved?
Answer:
Key techniques include:
- ¹H/¹³C NMR: To confirm the presence of the fluoroaniline backbone and pyrazole-methoxy linkage. For example, the methoxy group typically resonates at δ 3.8–4.0 ppm .
- IR Spectroscopy: To verify NH₂ (stretch ~3450 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functional groups .
- Mass Spectrometry (HRMS): For exact mass validation (expected [M+H]⁺ ~262.10).
Conflicting data (e.g., unexpected splitting in NMR) may arise from rotational isomerism or impurities. Resolution involves repeating measurements in deuterated DMSO or CDCl₃, or employing 2D NMR (COSY, HSQC) to assign ambiguous signals .
Advanced: How can reaction mechanisms for pyrazole-ether bond formation be investigated under varying catalytic conditions?
Answer:
Mechanistic studies require:
- Kinetic Profiling: Monitoring reaction progress via in situ IR or NMR to identify intermediates. For example, tracking the disappearance of the hydroxyaniline starting material .
- Catalyst Screening: Testing bases (e.g., K₂CO₃ vs. Cs₂CO₃) or phase-transfer catalysts (e.g., TBAB) to assess their impact on nucleophilic substitution efficiency .
- Computational Modeling: Using DFT calculations to map energy barriers for ether bond formation, though this approach is not explicitly covered in the provided evidence.
Advanced: What factors influence the compound’s stability during storage, and how can degradation pathways be mitigated?
Answer:
Stability challenges include:
- Hydrolytic Degradation: The methoxy group may undergo hydrolysis under humid conditions. Stability studies in buffered solutions (pH 1–13) can identify susceptibility .
- Photodegradation: UV-Vis exposure may cleave the pyrazole-aniline bond. Storage in amber vials at –20°C is recommended .
Mitigation strategies: - Use desiccants (e.g., silica gel) in storage containers.
- Conduct accelerated aging studies (40°C/75% RH for 6 months) to model long-term stability .
Advanced: How can researchers design bioactivity assays for this compound, considering structural analogs with reported pharmacological activity?
Answer:
Design principles include:
- Target Selection: Prioritize kinases or GPCRs, as pyrazole-aniline hybrids often inhibit these targets. For example, analogs in showed activity against cancer cell lines via kinase modulation .
- Assay Conditions: Use in vitro enzyme inhibition assays (e.g., fluorescence-based) at 10 µM–100 µM concentrations. Include positive controls (e.g., staurosporine for kinase inhibition) .
- SAR Analysis: Modify the fluorine position or pyrazole substituents to correlate structure with activity. For instance, 5-fluoro substitution may enhance membrane permeability .
Advanced: What methodologies are effective for resolving contradictions in solubility and partitioning data across different solvent systems?
Answer:
Contradictions arise due to:
- Solvent Polarity: LogP values may vary in polar (e.g., DMSO) vs. nonpolar (e.g., hexane) solvents. Use shake-flask or HPLC-based methods to measure partition coefficients .
- pH-Dependent Solubility: The NH₂ group’s protonation state (pKa ~4.5–5.0) affects solubility. Perform pH-solubility profiling using buffers (pH 2–8) .
- Counterion Effects: Hydrochloride salts (as in ) may improve aqueous solubility compared to free bases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
